cIAP1 Ligand-Linker Conjugates 12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

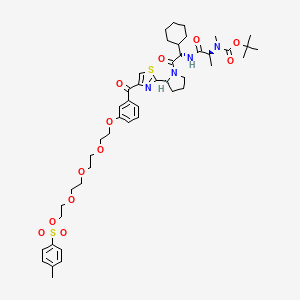

cIAP1 Ligand-Linker Conjugates 12 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a proteolysis-targeting chimera (PROTAC) linker . This compound is valuable for creating specific and non-genetic inhibitor of apoptosis protein-dependent protein erasers (SNIPERs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 12 involves the combination of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . general preparation methods for similar compounds involve multi-step organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 12 can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 12 is a molecule designed to target the cellular inhibitor of apoptosis protein 1 (cIAP1). It contains a ligand specific for cIAP1 and a linker that facilitates its use in the development of proteolysis-targeting chimeras (PROTACs). this compound incorporates an IAP ligand for the E3 ubiquitin ligase and a PROTAC linker .

Applications in Scientific Research

This compound has several applications in biomedical research and drug development. Because of its capacity to promote apoptosis in cancer cells through the targeted degradation of anti-apoptotic proteins, this compound has utility in creating novel cancer treatments. By preventing cIAP1, this substance has the potential to amplify apoptotic signaling pathways, making it a viable option for cancer therapy.

Targeted Protein Degradation

The compound facilitates the ubiquitination of the target protein, which marks it for degradation by the proteasome. The structure of cIAP1 Ligand-Linker Conjugates 4 enables selective degradation of target proteins, providing a powerful tool for modulating protein levels within cells for therapeutic purposes.

Interaction Studies

Interaction studies involving cIAP1 Ligand-Linker Conjugates 4 assess its binding affinity and specificity for cIAP1 and other potential targets. Techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation are commonly used to assess these interactions. These studies help show how effectively the compound can recruit E3 ligases and induce degradation of target proteins, providing insights into its therapeutic potential.

This compound Compared to Similar Compounds

cIAP1 Ligand-Linker Conjugates 4 stands out due to its specific targeting of cIAP1, enabling precise modulation of apoptotic pathways compared to other compounds that may have broader or different targets.

| Compound Name | Target | Unique Features |

|---|---|---|

| cIAP1 Ligand-Linker Conjugates 4 | cIAP1 | Specificity for cIAP1 with a unique linker design |

| E3 Ligase Ligand-Linker Conjugates 16 | Various E3 ligases | Broader range of E3 ligase targets |

| Pomalidomide-PEG3-C2-NH2 TFA | Cereblon | Utilizes PEG linker for improved solubility |

| cIAP1 Ligand-Linker Conjugates 14 | cIAP1 | Different linker architecture impacting efficacy |

Considerations

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 12 exerts its effects by recruiting the E3 ubiquitin ligase through its IAP ligand component. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The PROTAC linker facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, ensuring specific and efficient degradation .

Comparison with Similar Compounds

Similar Compounds

cIAP1 Ligand-Linker Conjugates 1: Contains an IAP ligand and linker for E3 ubiquitin ligase recruitment.

A 410099.1, amine-Boc hydrochloride: An IAP ligand used in the synthesis of PROTACs.

Uniqueness

cIAP1 Ligand-Linker Conjugates 12 is unique due to its specific combination of an IAP ligand and a PROTAC linker, making it valuable for creating SNIPERs . This combination allows for targeted protein degradation, which is a significant advantage in therapeutic applications and research .

Biological Activity

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) plays a significant role in cellular processes, particularly in regulating apoptosis and modulating protein degradation pathways. The development of cIAP1 Ligand-Linker Conjugates, including Conjugate 12, represents a novel approach in targeted protein degradation, specifically through the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article delves into the biological activity of cIAP1 Ligand-Linker Conjugates 12, highlighting its mechanisms, research findings, and potential therapeutic applications.

This compound function by engaging with E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of target proteins. The mechanism involves forming a ternary complex where the ligand-linker conjugate binds to both the E3 ligase and the target protein. This interaction promotes the ubiquitination of specific proteins implicated in various diseases, including cancer, thereby reducing their levels and enhancing therapeutic efficacy while minimizing off-target effects associated with traditional inhibitors.

Research Findings

Recent studies have shown that cIAP1 Ligand-Linker Conjugates can effectively modulate cellular signaling pathways by inducing targeted protein degradation. Here are some key findings:

- Targeted Degradation : cIAP1 Ligand-Linker Conjugates have demonstrated the ability to selectively induce the degradation of oncoproteins, which are proteins that contribute to cancer progression. This targeted approach is crucial for developing therapies that can overcome resistance mechanisms often seen in cancer treatments .

- Role in Apoptosis : cIAP1 has been identified as an important regulator of apoptosis. Studies indicate that silencing cIAP1 expression enhances apoptosis in response to pro-apoptotic signals, suggesting that targeting cIAP1 could sensitize cancer cells to therapeutic agents .

- Inhibition of Tumor Growth : Research involving various cancer cell lines has shown that the application of cIAP1 Ligand-Linker Conjugates leads to a significant reduction in tumor cell proliferation. For instance, experiments have indicated that conjugate treatment can decrease cell viability and inhibit colony formation in vitro .

Case Study 1: Breast Cancer Cell Lines

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in the levels of estrogen receptor α (ERα), a critical oncoprotein involved in breast cancer progression. The degradation was mediated through enhanced ubiquitination facilitated by cIAP1's E3 ligase activity. This finding underscores the potential of using these conjugates as therapeutic agents to target specific oncogenic pathways .

Case Study 2: Leukemia Models

Another investigation evaluated the effects of cIAP1 Ligand-Linker Conjugates on chronic myeloid leukemia (CML) models. The study revealed that conjugate treatment led to significant degradation of BCR-ABL protein, an oncoprotein responsible for CML. The results indicated that silencing cIAP1 diminished the conjugate's efficacy, confirming its pivotal role in mediating protein degradation within this context .

Comparative Analysis

The following table summarizes key characteristics and biological activities associated with various cIAP1 Ligand-Linker Conjugates:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| This compound | E3 ligase targeting | Specific for oncogenic proteins |

| cIAP1 Ligand-Linker Conjugates 15 | Induces targeted degradation | Broader application across different cancers |

| cIAP2 Ligand-Linker Conjugates | Targets different IAPs | Distinct mechanisms but similar overall action |

Properties

Molecular Formula |

C46H64N4O12S2 |

|---|---|

Molecular Weight |

929.2 g/mol |

IUPAC Name |

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |

InChI Key |

SVNXSNSRSRYQDI-IIYGVWAWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.